6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
描述
The compound 6-((2-fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (hereafter referred to as Compound X) is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A pyridin-3-yl moiety at position 3, which may enhance solubility and modulate electronic interactions with biological targets.
This scaffold is structurally analogous to pharmacologically active triazolopyridazine derivatives, such as PDE4 inhibitors (e.g., compound 18 in ) and GABAA receptor agonists (e.g., TPA023 in ).
属性
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWOVWIOLHFKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a cyclization reaction involving appropriate dicarbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
TPA023
- Structure : 7-(tert-butyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Key Features :
- Ether-linked triazolylmethoxy group at position 5.
- 2-Fluorophenyl group at position 3.
- Activity : Selective agonist for α2/3-containing GABAA receptors, demonstrating anxiolytic effects without sedation in preclinical models .
- Comparison with Compound X :
- Structural Differences : Compound X replaces TPA023’s ether with a thioether and substitutes the 2-fluorophenyl with pyridin-3-yl. These changes may reduce GABAA affinity but enhance interactions with kinase or PDE targets.
- Functional Implications : The pyridine ring in Compound X could improve solubility, while the thioether may increase metabolic stability compared to TPA023’s ether .
Compound 18 ()
- Structure : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Key Features :
- Bulky, oxygen-rich substituents at positions 3 and 6.
- Activity : Potent PDE4 inhibitor (IC50 < 10 nM) with >1000-fold selectivity over other PDE isoforms. Demonstrated efficacy in cellular assays of PDE4 activity .
- Comparison with Compound X: Structural Differences: Compound X lacks the dimethoxyphenyl and tetrahydrofuran-linked substituents but introduces a pyridin-3-yl group.
Tyk2 Kinase Inhibitor ()
- Structure : 6-((2,5-dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Key Features :
- Thio-linked 2,5-dimethoxyphenyl at position 6.
- Pyrazole at position 3.
- Activity : Binds to Tyk2 kinase (PDB ID: 4P4J) with a Ki of 2.3 nM, validated via X-ray crystallography .
- Comparison with Compound X :
- Structural Differences : Compound X replaces the pyrazole with pyridin-3-yl and substitutes the 2,5-dimethoxyphenyl with 2-fluorobenzyl.
- Functional Implications : The 2-fluorobenzyl group may enhance hydrophobic interactions in kinase ATP pockets, while the pyridine could mimic adenine’s nitrogen atoms .
Antimicrobial Triazolopyridazines ()
- Structure : 3- and 6-substituted phenyl derivatives.
- Activity : Moderate antifungal (MIC = 16–64 µg/mL) and antibacterial (MIC = 8–32 µg/mL) activities.
- Comparison with Compound X :
- Structural Differences : Compound X’s fluorinated benzylthio and pyridyl groups introduce electronegative and π-stacking capabilities absent in phenyl-substituted analogues.
- Functional Implications : These features may improve target engagement with microbial enzymes or membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
